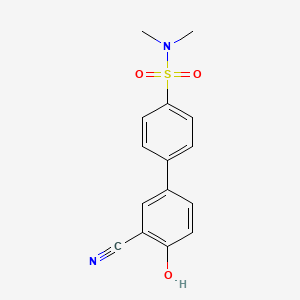
2-Cyano-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% (2C4NDS95) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline solid with a molecular formula of C14H15N2O2S. 2C4NDS95 has been shown to have a wide range of applications, including in the synthesis of pharmaceuticals, in the study of biochemical and physiological processes, and in the development of new drugs.
Mécanisme D'action
2-Cyano-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has been shown to act as an inhibitor of enzymes, such as proteases and phosphatases. It has also been shown to act as an antagonist of G-protein-coupled receptors. Additionally, 2-Cyano-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has been shown to interact with various intracellular signaling pathways, such as those involving cAMP and calcium.
Biochemical and Physiological Effects
2-Cyano-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases and phosphatases. Additionally, 2-Cyano-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has been shown to interact with various intracellular signaling pathways, such as those involving cAMP and calcium. Furthermore, 2-Cyano-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has been shown to have anti-inflammatory and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-Cyano-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has several advantages for lab experiments. It is a relatively stable compound, and it is relatively easy to synthesize. Additionally, it has a wide range of biochemical and physiological effects, making it an ideal compound for studying various biochemical and physiological processes. However, 2-Cyano-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% also has some limitations. It is a relatively expensive compound, and it is not very soluble in aqueous solutions.
Orientations Futures
There are several potential future directions for the use of 2-Cyano-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95%. It could be used to study the mechanisms of action of various drugs, as well as to synthesize new drugs. Additionally, it could be used to study cell signaling pathways and to develop new therapeutic agents. Furthermore, it could be used to study the biochemical and physiological effects of various compounds, as well as to develop new compounds with desired biochemical and physiological effects. Finally, it could be used to study the effects of various environmental factors on biochemical and physiological processes.
Méthodes De Synthèse
2-Cyano-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% can be synthesized in a two-step process. First, 4-N,N-dimethylsulfamoylphenol is reacted with sodium cyanide in aqueous solution to form the intermediate 2-cyano-4-N,N-dimethylsulfamoylphenol. This intermediate is then reacted with sodium hydroxide in aqueous solution to form the final product, 2-Cyano-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95%. This synthesis method has been shown to be efficient, with a yield of 95% of the desired product.
Applications De Recherche Scientifique
2-Cyano-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has been widely used in scientific research due to its unique properties. It has been used in the study of biochemical and physiological processes, as well as in the development of new drugs. For example, 2-Cyano-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has been used to study the mechanisms of action of various drugs, as well as to synthesize new drugs. Additionally, 2-Cyano-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has been used in the study of cell signaling pathways and in the development of new therapeutic agents.
Propriétés
IUPAC Name |
4-(3-cyano-4-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-17(2)21(19,20)14-6-3-11(4-7-14)12-5-8-15(18)13(9-12)10-16/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQYLOCQLCYZCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-(4-N,N-dimethylsulfamoylphenyl)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

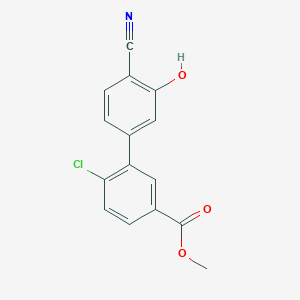
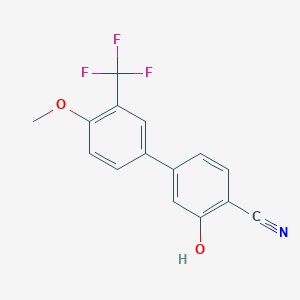

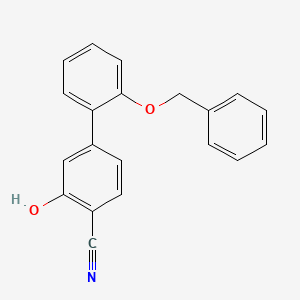
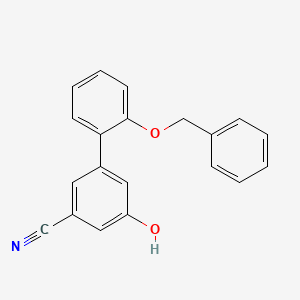
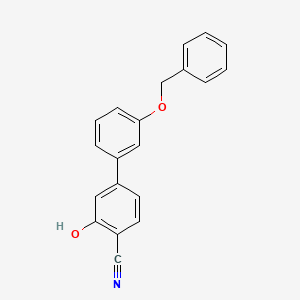




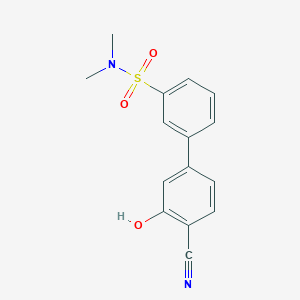


![2-Cyano-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377319.png)